(4-Benzylpiperazin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFGDYBTJEEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373469 |

Source

|

| Record name | (4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-34-1 |

Source

|

| Record name | (4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85817-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Benzylpiperazin-2-yl)methanol

Introduction: The Strategic Importance of the Benzylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for molecules targeting the central nervous system (CNS), oncology pathways, and infectious diseases.[1][2] The derivative, (4-Benzylpiperazin-2-yl)methanol (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.28 g/mol ), represents a particularly valuable intermediate.[3] The incorporation of a benzyl group at the N-4 position often enhances lipophilicity and can introduce critical π-π stacking or hydrophobic interactions with biological targets.[4] Furthermore, the primary alcohol at the C-2 position provides a versatile handle for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery screening.

Research into chiral derivatives of (piperazin-2-yl)methanol has highlighted their potential as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[4][5] Specifically, the presence of a benzyl-containing substituent at the N-4 position has been shown to be advantageous for achieving high affinity for the σ₁ receptor.[4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the orthogonal analytical techniques required for its unambiguous characterization, designed for researchers and professionals in drug development.

Part 1: A Controlled Synthetic Pathway

A logical and reproducible synthesis is paramount for producing high-purity intermediates. The following two-step pathway, starting from commercially available ethyl piperazine-2-carboxylate, offers a controlled and scalable approach. The strategy involves first introducing the benzyl group via nucleophilic substitution, followed by the reduction of the ester to the desired primary alcohol.

Caption: Synthetic workflow for this compound.

Rationale Behind Experimental Choices

-

Step 1: N-Benzylation: The reaction begins with the selective benzylation of the less sterically hindered N-4 position of the piperazine ring. Benzyl bromide is chosen as an effective electrophile. A mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr byproduct without promoting side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, facilitating the dissolution of reactants and promoting a reasonable reaction rate at reflux temperatures.

-

Step 2: Ester Reduction: The conversion of the ethyl ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards esters. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride. The initial addition at 0°C is a critical safety and control measure to manage the exothermic nature of the reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-benzylpiperazine-2-carboxylate

-

To a stirred solution of ethyl piperazine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material), add potassium carbonate (2.5 eq.).

-

Slowly add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure intermediate as a pale yellow oil.

Step 2: Synthesis of this compound

-

CRITICAL: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the ethyl 4-benzylpiperazine-2-carboxylate (1.0 eq.) from the previous step in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the ester dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by cooling it back to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable solid.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the final product, this compound, typically as a viscous oil or a low-melting solid. Further purification via chromatography may be performed if necessary.

Part 2: Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for product identity.

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.[6] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) | Typical aromatic region for a monosubstituted benzene ring. |

| ~ 3.55 | Singlet | 2H | Ar-CH ₂-N | Benzylic protons adjacent to a nitrogen atom. |

| ~ 3.60 - 3.40 | Multiplet | 2H | -CH ₂-OH | Protons on the carbon bearing the hydroxyl group. |

| ~ 3.00 - 2.00 | Multiplet | 7H | Piperazine ring protons | Complex overlapping signals from the seven protons on the piperazine ring. |

| ~ 1.70 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its position is variable. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 138.0 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the CH₂ group. |

| ~ 129.0 | Ar-C H | Aromatic carbons. |

| ~ 128.2 | Ar-C H | Aromatic carbons. |

| ~ 127.1 | Ar-C H | Aromatic carbons. |

| ~ 64.0 | -C H₂-OH | Aliphatic carbon attached to the hydroxyl group. |

| ~ 63.0 | Ar-C H₂-N | Benzylic carbon adjacent to the nitrogen. |

| ~ 60.0 - 45.0 | Piperazine ring carbons | Multiple signals for the four distinct carbons of the piperazine ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

Protocol: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6] Analyze via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

Expected Mass Spectrometry Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O | - |

| Molecular Weight | 206.28 | [3] |

| Monoisotopic Mass | 206.1419 | [7] |

| [M+H]⁺ (protonated) | 207.1492 | [7] |

| [M+Na]⁺ (sodiated) | 229.1311 |[7] |

Fragmentation Analysis: The primary fragmentation pathway in EI-MS is often the cleavage of the benzylic C-N bond, resulting in a stable tropylium cation at m/z 91. Other fragments may arise from the cleavage of the piperazine ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to verify the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

Protocol: Place a small drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.[6]

Expected FTIR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[6][9] |

| 3080 - 3030 | C-H stretch | Aromatic | Characteristic of C-H bonds on the phenyl ring. |

| 2950 - 2800 | C-H stretch | Aliphatic | From the CH₂ and CH groups of the piperazine and benzyl moieties. |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1300 - 1100 | C-N stretch | Amine | Typical stretching frequency for the C-N bonds in the piperazine ring.[6] |

| ~1050 | C-O stretch | Primary Alcohol | Characteristic C-O stretch for a primary alcohol. |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. The synthetic route detailed herein, proceeding via N-benzylation of an ester precursor followed by hydride reduction, is a robust and scalable method for its preparation. The subsequent characterization using a suite of orthogonal analytical techniques—NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification—provides a comprehensive and self-validating dossier of the compound's identity and purity. This guide serves as a foundational resource for researchers aiming to leverage this versatile scaffold in their drug discovery and development programs.

References

- Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.

- MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- Pharmaffiliates. (2025, October 15). The Role of Benzylpiperazine Derivatives in Modern Drug Discovery.

- BenchChem. (n.d.). This compound | 85817-34-1.

- PubChemLite. (n.d.). This compound (C12H18N2O).

- BLD Pharm. (n.d.). 85817-34-1|this compound.

- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

- Usiena AIR. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.

- ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- PubMed. (2016, July 1). Benzylpiperazine: "A messy drug".

- ChemShuttle. (n.d.). This compound.

- Manchester Organics. (n.d.). (4-Benzyl-piperazin-2-yl)-methanol.

- BenchChem. (n.d.). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods.

- PubMed. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....

- NIST WebBook. (n.d.). Benzyl alcohol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. benchchem.com [benchchem.com]

- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl alcohol [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (4-Benzylpiperazin-2-yl)methanol for Drug Development Professionals

Executive Summary

(4-Benzylpiperazin-2-yl)methanol is a heterocyclic compound featuring the piperazine scaffold, a structure of immense importance in modern medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, particularly those targeting the central nervous system.[4] For researchers and drug development scientists, a thorough understanding of this molecule's fundamental physicochemical properties is not merely academic; it is a prerequisite for designing effective, safe, and bioavailable drug candidates. These properties—including lipophilicity, basicity, solubility, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its clinical viability.[5][6][7][8]

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It synthesizes available data with established chemical principles to offer a holistic view of the molecule's behavior. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of its most critical parameters, empowering scientific teams to validate computational predictions and make data-driven decisions in the drug discovery and development pipeline.

Molecular Identity and Significance

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug design, a six-membered heterocycle with two nitrogen atoms at opposite positions.[2] This structure imparts a unique combination of properties: it provides two sites for chemical modification, influences aqueous solubility, and often serves as a versatile linker to correctly orient pharmacophoric groups for optimal target interaction.[4] Consequently, piperazine derivatives are found in drugs across numerous therapeutic areas, including psychiatry, allergy management, and cardiovascular disease.[3]

Chemical Identity of this compound

A precise understanding of the subject molecule's identity is fundamental. This guide focuses on the racemic compound and its common salt forms, while acknowledging the existence of its individual enantiomers.

Figure 1: Chemical Structure of this compound.

-

IUPAC Name: this compound

-

Synonyms: 1-Benzyl-3-(hydroxymethyl)piperazine

-

CAS Numbers:

-

Molecular Formula: C₁₂H₁₈N₂O (Free Base)[13]

-

Molecular Weight:

-

Free Base: 206.28 g/mol

-

Dihydrochloride Salt: 279.21 g/mol [12]

-

The Imperative of Physicochemical Profiling

In drug discovery, early and accurate physicochemical profiling is essential to mitigate the risk of late-stage attrition.[5] Properties such as solubility, lipophilicity, and ionization state directly impact a compound's journey through the body, influencing everything from oral absorption to target engagement and potential toxicity.[7][8][14] Computational predictions offer a valuable starting point, but experimental determination is the gold standard for building robust structure-activity relationships (SAR) and selecting candidates with a higher probability of success.

Core Physicochemical Properties: A Detailed Analysis

This section outlines the key physicochemical properties of this compound, providing both predicted data and a discussion of their implications in a drug development context.

Table 1: Summary of Physicochemical Properties

| Property | Value (Free Base) | Data Source | Implication in Drug Development |

|---|---|---|---|

| Molecular Weight | 206.28 g/mol | Calculated | Well within "drug-like" space (<500 Da), favoring good permeability.[14] |

| Predicted LogP (XlogP) | 0.5 | Predicted[13] | Indicates balanced hydrophilic/lipophilic character, potentially good solubility and permeability. |

| Hydrogen Bond Donors | 2 (OH, NH) | Calculated | Influences solubility and potential for target interaction. |

| Hydrogen Bond Acceptors | 3 (2xN, O) | Calculated | Contributes to aqueous solubility and receptor binding. |

| Aqueous Solubility | Poor (predicted) | Inferred[15] | Free base likely requires formulation strategies; salt form significantly improves solubility.[12] |

| Chemical Stability | Moderately Stable | Inferred[16] | Benzylpiperazines are more stable than related structures; susceptible to oxidation and pH extremes.[16][17] |

Lipophilicity (LogP/LogD)

Theoretical Context: Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's behavior. It is quantified by the partition coefficient (P) between octanol and water, expressed as LogP for the neutral species.[18] A balanced LogP is crucial; high lipophilicity can improve membrane permeability and target binding but may also increase metabolic clearance and toxicity, while low lipophilicity can hinder absorption.[7] For an ionizable molecule like this one, the distribution coefficient (LogD) is pH-dependent and more physiologically relevant.

Data and Significance: The predicted XlogP for the free base is 0.5, suggesting a well-balanced molecule.[13] This value falls within a desirable range for oral drug candidates, suggesting it may possess adequate permeability to cross biological membranes without the liabilities of excessive lipophilicity. However, as the molecule is basic, its LogD at physiological pH (7.4) will be significantly lower than its LogP, favoring partitioning into the aqueous phase.

Acidity and Basicity (pKa)

Theoretical Context: The pKa value defines the strength of an acid or base and determines the extent of ionization at a given pH.[19] As a piperazine derivative, this compound is a dibasic compound, with two nitrogen atoms that can be protonated. The pKa values will dictate its charge state in different physiological compartments (e.g., stomach, intestine, blood), which in turn governs its solubility, absorption, and ability to interact with its biological target.[14][20]

Aqueous Solubility

Theoretical Context: Aqueous solubility is a prerequisite for absorption and distribution.[8] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, reflects the concentration at which a compound precipitates from a solution (often containing DMSO), while thermodynamic solubility is the true equilibrium value.[21][22]

Data and Significance: The free base form of benzylpiperazine is known to be insoluble in water.[15] It is therefore highly probable that this compound as a free base has low aqueous solubility. In contrast, its dihydrochloride salt form is expected to be soluble in polar solvents like water.[12] This dichotomy is central to its development; while the salt form is ideal for formulation and in vitro assays, the free base is the species that typically permeates biological membranes. Poor solubility of the free base can be a major hurdle for achieving adequate oral bioavailability.

Chemical Stability

Theoretical Context: A drug candidate must be stable enough to withstand storage, formulation processes, and the physiological environment to deliver its therapeutic effect. Piperazine derivatives can be susceptible to degradation pathways including oxidation (especially at the nitrogen atoms), photodegradation, and pH-dependent hydrolysis.[17]

Data and Significance: Studies have shown that benzyl piperazines are generally more stable than phenyl piperazines in biological matrices.[16] However, proactive stability assessment is crucial. The secondary amine and the benzylic position can be sites of oxidative metabolism. Proper storage in well-closed, light-resistant containers is recommended, and for solutions, buffering to an optimal pH and storage at low temperatures may be necessary to prevent degradation.[17]

Gold-Standard Experimental Protocols for Characterization

While computational models provide useful estimates, experimental validation is non-negotiable in drug development. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of this compound.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the benchmark method for pKa determination. It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct, empirical measurement of the compound's ionization behavior.[20][23]

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

-

Sample Preparation: Accurately weigh and dissolve the compound (as the dihydrochloride salt) in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[20]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[20]

-

Titration: If starting with the salt, titrate the acidic solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[19][24] For a dibasic compound, two inflection points will be observed.

Protocol for Lipophilicity (LogP) Determination by the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination because it directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium.[25] This provides the most accurate and defensible LogP value, free from the assumptions inherent in chromatographic or computational methods.

Figure 3: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., PBS at pH 7.4 for LogD) saturated with n-octanol. This pre-saturation is critical for accuracy.

-

Partitioning: Add a small, known amount of the compound (dissolved in one of the phases) to a vessel containing known volumes of both pre-saturated phases.

-

Equilibration: Seal the vessel and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[18]

Protocol for Aqueous Solubility Determination (96-Well Plate Method)

Causality: This method adapts the principles of the shake-flask method to a higher-throughput 96-well plate format, which is ideal for drug discovery settings.[26] By removing precipitated solid via filtration, it allows for the quantification of the dissolved compound in a saturated solution, providing a reliable measure of thermodynamic solubility.

Figure 4: Workflow for 96-Well Plate Aqueous Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense aqueous buffer (e.g., Universal Aqueous Buffer, pH 7.4) into the wells of a deep-well 96-well plate.

-

Incubation: Add a small aliquot of the DMSO stock solution to the buffer in each well. The final concentration should be high enough to ensure precipitation. Seal the plate and shake at a constant temperature for 18-24 hours to allow the solution to reach equilibrium.[22]

-

Filtration: Place a 96-well solubility filter plate on top of a clean 96-well collection plate. Transfer the equilibrated suspensions from the incubation plate to the filter plate and apply a vacuum to collect the clear filtrate.

-

Quantification: Analyze the concentration of the compound in the filtrate using an appropriate method (e.g., LC-MS/MS or UV/Vis spectroscopy) against a standard curve prepared in the same buffer/DMSO mixture.[21]

Synthesis and Reactivity Profile

General Synthesis Route

This compound and its parent compound, 1-benzylpiperazine, are typically synthesized via the nucleophilic substitution reaction between piperazine and benzyl chloride.[12][27] The reaction is often performed in a polar solvent like ethanol, and controlling the stoichiometry is key to minimizing the formation of the 1,4-dibenzylpiperazine byproduct.[27]

Figure 5: General Synthesis Scheme.

Key Chemical Reactions

The molecule possesses three key reactive sites: the secondary amine (N1), the tertiary amine (N4), and the primary alcohol.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[12]

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of functional groups at the N1 position.

-

N-Debenzylation: The benzyl group on N4 can be removed via catalytic hydrogenolysis, a common deprotection strategy to liberate the secondary amine for further functionalization.[27]

Conclusion and Future Directions

This compound is a valuable chemical scaffold with physicochemical properties that position it as an attractive starting point for drug discovery. Its molecular weight is ideal, and its predicted lipophilicity suggests a favorable balance for permeability and solubility. However, its characterization is incomplete. The free base's low aqueous solubility and the compound's basicity are critical factors that must be managed through salt formation and careful structural optimization.

For any research program utilizing this scaffold, the immediate next steps should be the experimental determination of its pKa values and a thorough thermodynamic solubility profile of the free base. Furthermore, a comprehensive chemical stability study under stressed conditions (pH, light, oxidative stress) would provide essential data for formulation development and storage protocols. By systematically characterizing these foundational properties, researchers can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutics.

References

- (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7. (n.d.). Google AI Search.

- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(1).

- Galanakis, D., & Tesseromatis, C. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- What are the physicochemical properties of drug? (2023, December 13). LookChem.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.

- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.

- Sereda, T. J., & Rápó, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- (4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol. (n.d.). PubChem.

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.

- How to Determine pKa from a Titration Curve. (n.d.). Oreate AI Blog.

- Aqueous Solubility Assay. (n.d.). Enamine.

- How to calculate pKa. (n.d.). BYJU'S.

- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). LinkedIn.

- This compound. (n.d.). Benchchem.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (2025). ResearchGate.

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.

- Aqueous Solubility Assays. (n.d.). Creative Bioarray.

- BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org.

- This compound (C12H18N2O). (n.d.). PubChemLite.

- CAS 149715-45-7 | (S)-(4-Benzylpiperazin-2-yl)methanol. (n.d.). Alchem Pharmtech.

- This compound. (n.d.). ChemShuttle.

- (4-Benzyl-piperazin-2-yl)-methanol. (n.d.). Manchester Organics.

- 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. What are the physicochemical properties of drug? [lookchem.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. alchempharmtech.com [alchempharmtech.com]

- 12. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]

- 13. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 14. fiveable.me [fiveable.me]

- 15. swgdrug.org [swgdrug.org]

- 16. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. acdlabs.com [acdlabs.com]

- 19. byjus.com [byjus.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. researchgate.net [researchgate.net]

- 27. Organic Syntheses Procedure [orgsyn.org]

(4-Benzylpiperazin-2-yl)methanol CAS number and molecular structure

An In-Depth Technical Guide to (4-Benzylpiperazin-2-yl)methanol

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. We will explore its chemical identity, molecular structure, synthesis methodologies, and significant applications, with a particular focus on its role as a scaffold for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory work.

Chemical Identity and Properties

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by a benzyl group attached to one nitrogen atom (N4) and a hydroxymethyl group at a carbon atom adjacent to the other nitrogen (C2). This unique substitution pattern makes it a valuable and versatile intermediate for creating diverse chemical libraries.[1]

Nomenclature and Chemical Identifiers

A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. Multiple identifiers are used for this compound and its stereoisomers.

| Identifier | Value | Source |

| Compound Name | This compound | [2][3] |

| CAS Number | 85817-34-1 (Racemic) | [3] |

| CAS Number | 149715-45-7 ((S)-enantiomer) | [4] |

| CAS Number | 2306249-22-7 ((R)-enantiomer, dihydrochloride) | [1] |

| Molecular Formula | C₁₂H₁₈N₂O | [3][5] |

| Molecular Weight | 206.28 g/mol | [3] |

| SMILES | C1CN(CC(N1)CO)CC2=CC=CC=C2 | [5] |

| InChI Key | PJMFGDYBTJEEDP-UHFFFAOYSA-N | [5] |

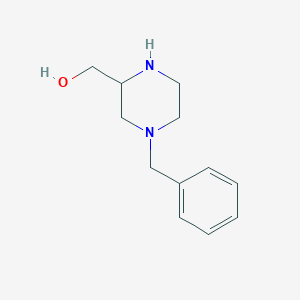

Molecular Structure

The structure of this compound features a chiral center at the C2 position of the piperazine ring, meaning it can exist as (R) and (S) enantiomers. The presence of the N-benzyl group provides steric bulk and lipophilicity, while the hydroxymethyl group offers a reactive handle for further chemical modification and a potential hydrogen bonding site for molecular interactions.

Caption: 2D representation of this compound.

Synthesis and Manufacturing Insights

The synthesis of piperazine derivatives is a well-established field, yet the specific preparation of this compound requires careful control, particularly when targeting a specific stereoisomer.

General Synthetic Approach

A common method for synthesizing the racemic mixture involves starting with piperazine and benzyl chloride.[1] The reaction is typically performed in a polar solvent like ethanol or methanol under controlled heating.[1]

Caption: General workflow for the synthesis of racemic this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol and methanol are chosen for their ability to dissolve the starting materials and for their appropriate boiling points, which allow for controlled reaction temperatures.

-

Purification Method: Column chromatography is highly effective for separating the desired product from unreacted starting materials and potential byproducts (e.g., dibenzylated piperazine). Recrystallization is a cost-effective alternative if a suitable solvent system can be found to selectively crystallize the product.[1]

Chiral Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often critical. A notable strategy for synthesizing chiral (piperazin-2-yl)methanol derivatives starts from the amino acid (S)-serine.[2][6] This approach involves a key step where a chloroacetamide intermediate reacts with a primary amine to form diastereomeric bicyclic piperazinediones, which are then processed to yield the final chiral product.[2][6] This method provides excellent stereochemical control, which is essential for studying stereo-specific interactions with biological targets.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-configured structure, which serves as a scaffold for building more complex molecules.[1][2]

Scaffold for Sigma (σ) Receptor Ligands

Extensive research has identified derivatives of (piperazin-2-yl)methanol as potent ligands for sigma (σ) receptors, which are implicated in various neurological conditions.[2]

-

Structure-Activity Relationship (SAR): Studies have shown that a phenyl-containing substituent at the N4 position, such as the benzyl group in this compound, is highly advantageous for achieving strong affinity for the σ1 receptor.[2][6]

-

High-Affinity Ligands: By modifying the benzyl group (e.g., adding a p-methoxy substituent), researchers have developed ligands with high affinity (Ki values in the low nanomolar range) and selectivity for the σ1 receptor over other receptors like σ2, NMDA, and opioid receptors.[2][6] This highlights the compound's role as a foundational structure for developing targeted central nervous system (CNS) therapies.

Versatility in Drug Discovery

The benzylpiperazine moiety is a common feature in many biologically active compounds.[7] The hydroxymethyl group on this compound provides a convenient point for chemical elaboration, allowing for the exploration of a wide chemical space. This functional group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to attach various other fragments, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1]

Analytical Methodologies

Robust analytical methods are required to ensure the identity, purity, and quality of this compound and its derivatives. Techniques commonly used for benzylpiperazine-like compounds are applicable here.[8][9]

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative identification and quantitative analysis.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Rationale: The volatility of the compound allows for GC analysis. The mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that confirms the molecular structure. For piperazine compounds, derivatization can sometimes improve peak shape and separation.[8]

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of high-purity methanol in a GC vial.[10] Vortex to ensure complete dissolution.

-

Internal Standard (for Quantification): For quantitative analysis, add a known concentration of an internal standard (e.g., dimethylphthalate) to both the sample and calibration standards.[10]

-

GC-MS System Configuration:

-

Column: Use a standard 30 m x 0.25 mm i.d. capillary column with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS).[9]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[9]

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 25°C/min to 280°C and hold for 3 minutes.[10]

-

Data Acquisition: Inject 1 µL of the prepared sample. The mass spectrometer should scan over a mass range of 50 to 500 amu.

-

Validation and Interpretation: The identity is confirmed if the retention time of the major peak matches that of a certified reference standard and its mass spectrum shows the expected molecular ion and key fragment ions corresponding to the benzyl and piperazinyl-methanol moieties. Purity is estimated by the relative area of the main peak.

Conclusion

This compound is a cornerstone building block for the synthesis of complex heterocyclic compounds. Its structural features—a piperazine core, a lipophilic benzyl group, and a reactive hydroxymethyl handle—make it particularly valuable for developing ligands targeting CNS receptors, such as the sigma receptors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their discovery programs, enabling the creation of novel and selective therapeutic agents.

References

- (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7. (n.d.). Google Vertex AI Search.

-

(4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol | C14H22N2O - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

This compound (C12H18N2O) - PubChemLite. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

CAS 149715-45-7 | (S)-(4-Benzylpiperazin-2-yl)methanol - Alchem Pharmtech. (n.d.). Alchem Pharmtech. Retrieved January 12, 2026, from [Link]

-

[(2S)-4-benzylpiperidin-2-yl]methanol - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Analysis of Benzylpiperazine-like Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Department of Chemistry, Malaysia.

-

Holzgrabe, U., et al. (1998). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

This compound - Aladdin. (n.d.). Aladdin. Retrieved January 12, 2026, from [Link]

-

(1-Benzylpiperazin-2-yl)methanol [CAS: 476493-27-3] - Ivy Fine Chemicals. (n.d.). Ivy Fine Chemicals. Retrieved January 12, 2026, from [Link]

-

This compound - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

-

(4-Methylpiperazin-2-yl)methanol | C6H14N2O | CID 12793177 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Retrieved January 12, 2026, from [Link]

-

BENZYLPIPERAZINE - SWGDRUG.org. (2005). SWGDRUG.org. Retrieved January 12, 2026, from [Link]

-

Granchi, C., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to the Biological Activity of Novel Benzylpiperazine Derivatives

Foreword: The Enduring Scaffold - Benzylpiperazine in Modern Drug Discovery

The piperazine ring is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across a multitude of therapeutic areas.[1] When coupled with a benzyl group, the resulting benzylpiperazine scaffold offers a versatile platform for the design of novel therapeutic agents.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activities of novel benzylpiperazine derivatives. We will delve into the synthetic strategies employed to create these compounds, the in vitro and in vivo methods used to evaluate their efficacy, and the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Foundational Concepts

Introduction to the Benzylpiperazine Scaffold: A Privileged Structure

The benzylpiperazine core, consisting of a piperazine ring attached to a benzyl group, is a key pharmacophore in a wide range of biologically active molecules.[2][3] Its prevalence in medicinal chemistry stems from its unique combination of structural and physicochemical properties. The two nitrogen atoms in the six-membered piperazine ring provide a high polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[4] The benzyl group provides a lipophilic domain that can be readily modified to modulate receptor binding and pharmacokinetic properties.[3]

This scaffold has been successfully incorporated into drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[5] Moreover, recent research has expanded the therapeutic applications of benzylpiperazine derivatives to include analgesics, anticancer agents, and inhibitors of enzymes implicated in neurodegenerative diseases.[6][7][8]

Physicochemical Properties and Their Influence on Pharmacokinetics

The physicochemical properties of benzylpiperazine derivatives, such as lipophilicity, polarity, and basicity, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles. The piperazine moiety, with its two nitrogen atoms, generally imparts a degree of basicity to the molecule. This can influence the compound's ionization state at physiological pH, which in turn affects its ability to cross biological membranes, including the blood-brain barrier (BBB).[9][10]

For instance, the benzylpiperazine scaffold has been strategically employed to enhance the CNS penetration of molecules that would otherwise have poor brain permeability.[9][10] By attaching the benzylpiperazine unit to a highly polar pharmacophore, such as the hydroxamate moiety in histone deacetylase 6 (HDAC6) inhibitors, researchers have successfully developed CNS-active drugs.[9][10]

Overview of Therapeutic Targets and Biological Activities

Novel benzylpiperazine derivatives have demonstrated a broad spectrum of biological activities by interacting with a diverse range of therapeutic targets. These include:

-

Central Nervous System (CNS) Targets:

-

Sigma (σ) Receptors: Particularly the σ1 receptor subtype, which is involved in pain modulation. Antagonists of the σ1 receptor have shown promise as potential analgesics for chronic and neuropathic pain.[6][11]

-

Monoamine Transporters: Benzylpiperazine and its derivatives can interact with dopamine, serotonin, and norepinephrine transporters, leading to stimulant and psychoactive effects.[1][12]

-

Histone Deacetylase 6 (HDAC6): Selective HDAC6 inhibitors are being investigated for the treatment of neurodegenerative diseases.[9][13]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[7][14]

-

-

Anticancer Targets:

-

Antimicrobial and Antifungal Activity:

-

Certain derivatives have shown significant activity against pathogenic bacteria and fungi.[15]

-

Part 2: Synthetic Strategies and Chemical Space Exploration

The generation of diverse libraries of benzylpiperazine derivatives is crucial for exploring their biological activities and establishing structure-activity relationships.

General Synthetic Routes to Novel Benzylpiperazine Derivatives

A common and versatile method for the synthesis of N-substituted benzylpiperazine derivatives involves the acylation of 1-benzylpiperazine with a suitable carboxylic acid, often activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI).

This protocol describes the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives, a key step in the development of σ1 receptor ligands.[6]

Materials:

-

Appropriate carboxylic acid (e.g., 3-cyclohexylpropanoic acid)

-

1,1'-Carbonyldiimidazole (CDI)

-

1-(4-methoxybenzyl)piperazine

-

Dry Dichloromethane (DCM)

-

Dry Tetrahydrofuran (THF)

-

Triethylamine

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the suitable carboxylic acid (1.0 equiv) in dry DCM, add 1,1'-carbonyldiimidazole (1.0 equiv) at room temperature.

-

Allow the reaction to proceed until gas evolution ceases, indicating the formation of the acylimidazolide intermediate.

-

In a separate flask, prepare a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM at 0 °C under a nitrogen atmosphere.

-

Add the acylimidazolide solution dropwise to the piperazine solution.

-

Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

-

Upon completion, wash the reaction mixture with 10% aqueous NaCl solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product.[6]

Strategies for Diversification of the Benzylpiperazine Scaffold

The versatility of the benzylpiperazine scaffold allows for systematic modifications to explore the chemical space and optimize biological activity.

The nature and position of substituents on the benzyl ring are critical determinants of pharmacological activity.[3] Electron-donating and electron-withdrawing groups can modulate the electronic properties of the aromatic ring and influence its interaction with receptor binding pockets.[3] For example, a methoxy group on the benzyl ring has been shown to be important for high affinity at σ1 receptors.[16]

The second nitrogen atom of the piperazine ring provides a convenient handle for introducing a wide variety of substituents. This allows for the modulation of physicochemical properties and the introduction of additional pharmacophoric elements to target specific receptors or enzymes.

Caption: Diversification points on the benzylpiperazine scaffold.

Part 3: In Vitro Evaluation of Biological Activity

A battery of in vitro assays is essential to characterize the biological activity of novel benzylpiperazine derivatives at the molecular and cellular levels.

Receptor Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

This protocol is adapted from studies on novel benzylpiperazine-based σ1 receptor antagonists.[6][11]

Materials:

-

Cell membranes expressing the σ1 receptor

-

[³H]-pentazocine (radioligand)

-

Haloperidol (for determining non-specific binding)

-

Test compounds (novel benzylpiperazine derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [³H]-pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at a specific temperature and for a set duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values for the test compounds using competitive binding analysis software.[6]

Functional Assays: Assessing Agonist and Antagonist Activity

While binding assays measure affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The specific assay will depend on the receptor and its signaling pathway (e.g., measuring second messenger levels like cAMP or calcium).

Enzyme Inhibition Assays: A Key Mechanism of Action

For derivatives designed as enzyme inhibitors, specific assays are used to quantify their inhibitory potency.

This protocol is based on Ellman's method, commonly used for screening AChE inhibitors.[7]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compounds

-

Phosphate buffer (pH 8.0)

-

96-well plate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.[7]

Cytotoxicity and Cell Viability Assays

Assessing the cytotoxicity of novel compounds is a critical step in early drug discovery to identify potential safety liabilities.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[17]

Materials:

-

Cancer cell lines (e.g., MCF-7, Huh7)[7]

-

Cell culture medium and supplements

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the benzylpiperazine derivatives for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]

Part 4: In Vivo Assessment of Efficacy and Pharmacodynamics

In vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential side effects of promising benzylpiperazine derivatives.

Models for CNS Disorders

The forced swim test is a common behavioral model used to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[9]

The passive avoidance test is used to assess learning and memory. An increase in the latency to enter a dark compartment where an aversive stimulus was previously received suggests an enhancement of memory consolidation.[18]

Models for Pain and Inflammation

This model is used to assess the antinociceptive effects of compounds in a model of persistent inflammatory pain.[6][11]

Animals:

-

Male Swiss albino mice

Procedure:

-

Administer the test compound (e.g., compound 15) intraperitoneally (i.p.) at various doses.

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the total time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

A reduction in licking time compared to vehicle-treated animals indicates an antinociceptive effect.[6]

Assessment of Locomotor Activity and Sedative Effects

It is crucial to determine if a compound's therapeutic effects are confounded by sedation or motor impairment.

The rotarod test assesses motor coordination and balance.[6][11]

Apparatus:

-

Rotating rod with adjustable speed.

Procedure:

-

Train the mice to stay on the rotating rod at a constant speed.

-

On the test day, administer the test compound or vehicle.

-

At various time points after administration, place the mice on the accelerating rotarod.

-

Record the latency to fall from the rod.

-

A significant decrease in the latency to fall compared to the vehicle group suggests motor impairment.[6]

Caption: A streamlined workflow for preclinical evaluation.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds.[4]

Key SAR Insights for Benzylpiperazine Derivatives

-

Substituents on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring significantly impact receptor affinity and selectivity.[3]

-

Linker between Piperazine and Pharmacophore: The length and rigidity of the linker connecting the piperazine core to other chemical moieties can influence binding.[16]

-

Piperazine vs. Piperidine: In some cases, replacing the piperazine ring with a piperidine ring can dramatically alter potency, suggesting that the second nitrogen atom can be involved in unfavorable interactions.[19]

Case Study 1: Optimization of Sigma-1 Receptor Antagonists for Analgesia

In the development of σ1 receptor antagonists, researchers started with a lead compound and systematically modified different parts of the molecule.[6] They found that introducing a para-substituent on a secondary hydrophobic domain improved affinity and selectivity.[6] Further exploration of the linker and a primary hydrophobic domain led to the identification of compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) with a high σ1 receptor affinity (Ki = 1.6 nM) and excellent selectivity over the σ2 receptor.[6][11]

Case Study 2: Designing CNS-Penetrant HDAC6 Inhibitors

To overcome the poor blood-brain barrier permeability of most HDAC6 inhibitors, a hybrid strategy was employed.[9][10] By combining the pharmacophore of an HDAC6 inhibitor with a benzylpiperazine moiety known to be present in brain-penetrant histamine H1 receptor antagonists, a novel series of CNS-active and selective HDAC6 inhibitors was developed.[9][10] This demonstrates the power of using the benzylpiperazine scaffold as a "shuttle" to deliver drugs to the brain.

Molecular Modeling and Docking Studies in Lead Optimization

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for understanding the binding modes of benzylpiperazine derivatives at their target sites.[8][14][19] These studies can rationalize observed SAR and guide the design of new analogs with improved potency and selectivity.[8]

Part 6: Future Directions and Emerging Applications

The versatility of the benzylpiperazine scaffold continues to be explored for new therapeutic applications.

Novel Therapeutic Areas for Benzylpiperazine Derivatives

-

Neuroprotection: Beyond symptomatic treatment, derivatives are being investigated for disease-modifying effects in neurodegenerative disorders.[13][20]

-

Targeted Cancer Therapy: The development of highly selective inhibitors of specific anti-apoptotic proteins holds promise for personalized cancer treatment.[8]

-

Anti-inflammatory Agents: Given their interaction with various signaling pathways, benzylpiperazine derivatives may have potential as novel anti-inflammatory drugs.

Challenges and Opportunities in Drug Development

While the benzylpiperazine scaffold offers many advantages, challenges remain. Off-target effects, particularly on monoamine transporters, can lead to undesirable side effects.[21] However, the extensive knowledge base on the SAR of this scaffold provides a solid foundation for designing more selective and safer drugs. The continued exploration of the chemical space around the benzylpiperazine core, guided by rational design and advanced screening methods, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2019–2032. [Link]

-

Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

-

ACS Medicinal Chemistry Letters. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. [Link]

-

ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

-

PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. [Link]

-

National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. [Link]

-

PubMed. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

-

ResearchGate. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

-

PubMed. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). [Link]

-

ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]

-

European Union. (n.d.). BZP/piperazines drug profile. [Link]

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). [Link]

-

PubMed. (2016). Benzylpiperazine: "A messy drug". [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

ResearchGate. (2026). Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 13. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Benzylpiperazin-2-yl)methanol

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, (4-Benzylpiperazin-2-yl)methanol. Given the limited publicly available data on this specific molecule[1], this guide is structured as a strategic research plan. It leverages established methodologies and draws inferences from the known pharmacology of structurally related piperazine derivatives to propose a logical, multi-stage investigational workflow. Our approach is designed to be self-validating, moving from broad target screening to specific functional characterization and initial safety profiling.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS).[2][3] Compounds like Benzylpiperazine (BZP), a structural relative of the topic compound, are known to interact with monoaminergic systems, including the transporters for dopamine, norepinephrine, and serotonin.[3][4] Furthermore, other chiral (piperazin-2-yl)methanol derivatives have demonstrated affinity for sigma receptors.[5] These precedents form the logical foundation for our proposed investigation.

This guide will detail the necessary experimental designs, from initial binding assays to subsequent functional and cell-based assays, providing the causal reasoning behind each step. The objective is to build a robust pharmacological profile of this compound from the ground up.

Part 1: Primary Target Binding Affinity Profiling

Expertise & Experience: The Rationale for Broad Screening

For any novel compound with a CNS-active scaffold, the initial and most critical step is to understand its binding profile across a relevant panel of biological targets. A broad screening approach is superior to a targeted, hypothesis-driven one at this stage because it mitigates the risk of confirmation bias and can uncover unexpected off-target activities that may be crucial for understanding both efficacy and potential side effects. The choice of targets is informed by the pharmacology of related piperazine compounds. We will prioritize G-Protein Coupled Receptors (GPCRs), monoamine transporters, and sigma receptors.

Radioligand binding assays are selected as the "gold standard" for this initial screen.[6][7] They provide a direct, quantitative measure of the affinity between our test compound and the target protein, which is essential for establishing a structure-activity relationship and prioritizing hits for further study.[8]

Experimental Workflow: Competitive Radioligand Binding Assay

The principle of this assay is competition. The test compound, this compound, will compete with a known high-affinity radiolabeled ligand for binding to the target receptor expressed in cell membrane preparations. The displacement of the radioligand is proportional to the affinity of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation : Utilize commercially available or in-house prepared cell membrane fractions from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, Dopamine D2, σ1 receptor).

-

Compound Dilution : Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), typically ranging from 100 µM to 0.1 nM.

-

Reaction Setup : In a 96-well plate, combine:

-

25 µL of test compound dilution.

-

25 µL of radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) at a final concentration near its Kd.

-

50 µL of membrane preparation (5-20 µg of protein).

-

Controls :

-

Total Binding: Assay buffer instead of the test compound.

-

Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known, non-radiolabeled competitor (e.g., unlabeled Ketanserin) instead of the test compound.

-

-

-

Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Harvesting : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), separating the membrane-bound radioligand from the unbound.

-

Washing : Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection : Allow filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis :

-

Calculate the percentage of specific binding inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Illustrative Data: Binding Affinity Profile

The following table presents a hypothetical outcome of a broad binding screen for this compound. This data is for illustrative purposes only.

| Target | Radioligand | Ki (nM) [Illustrative] |

| Serotonin Receptor 5-HT2A | [3H]-Ketanserin | 15.2 |

| Serotonin Receptor 5-HT1A | [3H]-8-OH-DPAT | 350.6 |

| Dopamine Transporter (DAT) | [3H]-WIN 35,428 | 89.7 |

| Serotonin Transporter (SERT) | [3H]-Citalopram | 125.4 |

| Norepinephrine Transporter (NET) | [3H]-Nisoxetine | 210.1 |

| Sigma Receptor σ1 | [3H]-(+)-Pentazocine | 45.3 |

| Sigma Receptor σ2 | [3H]-DTG | 987.2 |

| Adrenergic Receptor α1A | [3H]-Prazosin | > 1000 |

| Dopamine Receptor D2 | [3H]-Spiperone | > 1000 |

Trustworthiness: Based on this hypothetical data, the compound shows potent affinity (Ki < 100 nM) for the 5-HT2A receptor, the Dopamine Transporter (DAT), and the σ1 receptor. These "hits" would be prioritized for functional characterization.

Part 2: Functional Characterization of Primary Targets

Expertise & Experience: From "What" to "How"